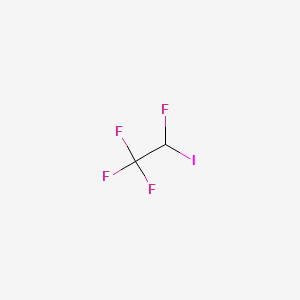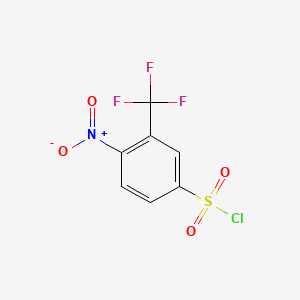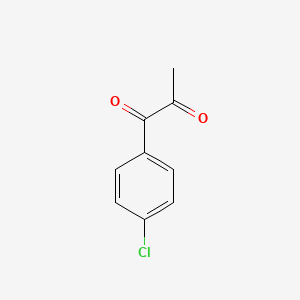
1-(4-Chlorophenyl)propane-1,2-dione
説明
“1-(4-Chlorophenyl)propane-1,2-dione” is a chemical compound with the molecular formula C9H7ClO2 . It has a molecular weight of 168.620 .
Molecular Structure Analysis
The molecular structure of “1-(4-Chlorophenyl)propane-1,2-dione” can be represented by the InChI key: ADCYRBXQAJXJTD-UHFFFAOYSA-N . The structure is also available as a 2D Mol file or as a computed 3D SD file .科学的研究の応用
Fluorescent Properties in Europium(III) Complexes
1-(4-Chlorophenyl)propane-1,2-dione demonstrates significant potential in the field of fluorescence when complexed with Europium(III) ions. In a study, it was found that this compound, along with other similar ligands, can effectively transfer absorbed energy to Europium ions, leading to characteristic emissions. This property could be utilized in the development of new fluorescent materials or in applications requiring sensitive optical detection (Ma Kunpen, 2015).
Potential in Anticancer Agent Development
Computational studies have explored the potential of derivatives of 1-(4-Chlorophenyl)propane-1,2-dione in the development of anticancer agents. Through in silico molecular docking analyses, specific derivatives have shown high affinity for the active sites of certain enzymes, suggesting their potential as effective anticancer agents (Javed Sheikh, H. Juneja, V. Ingle, 2010).
Application in Crystallography and Molecular Structure Studies
The compound's unique molecular structure has been a subject of interest in crystallography. Studies focusing on the stereochemistry and molecular conformations of similar 1,2-diketones have provided valuable insights into their chemical behavior and potential applications in materials science and molecular engineering (J. Hartung, K. Špehar, I. Svoboda, H. Fuess, 2004).
Synthesis and Mesophase Characterization
1-(4-Chlorophenyl)propane-1,2-dione has also been used in synthesizing homologous series of compounds with potential applications in liquid crystal technology. The characterization of their mesophases, particularly their smectic properties, opens avenues for their use in advanced display technologies and optical devices (A. Ghode, B. K. Sadashiva, 2013).
Ultrasound Synthesis and Biological Screening
This compound has been synthesized using ultrasound irradiation, showcasing an environmentally friendly and efficient method. The synthesized compounds have shown promising disinfectant activity, suggesting potential applications in healthcare and sanitation (N. Korde, 2020).
Safety and Hazards
特性
IUPAC Name |
1-(4-chlorophenyl)propane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZREFFNUJAHQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370953 | |
| Record name | 1-(4-Chlorophenyl)propane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10557-21-8 | |
| Record name | 1-(4-Chlorophenyl)-1,2-propanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10557-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)propane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the 1-(4-Chlorophenyl)propane-1,2-dione 2-oxime molecule according to the research?
A1: The research paper describes the crystal structure of the molecule. It reveals that the molecule has a non-planar structure. Specifically, the aromatic ring (4-chlorophenyl group) and the propan-2-one oxime moiety are not on the same plane but are twisted relative to each other. This twist is quantified by the dihedral angle between the two planes, which is found to be 54.05(4)°. []
Q2: How do the molecules of 1-(4-Chlorophenyl)propane-1,2-dione 2-oxime arrange themselves in the solid state?
A2: The molecules in the crystal structure are held together by hydrogen bonds. These hydrogen bonds occur between the oxygen atom of the oxime group (O-H) of one molecule and the nitrogen atom (N) of the oxime group of a neighboring molecule. This interaction forms a dimer, which is a unit of two molecules held together by non-covalent bonds. These dimers are then arranged around inversion centers within the crystal lattice. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



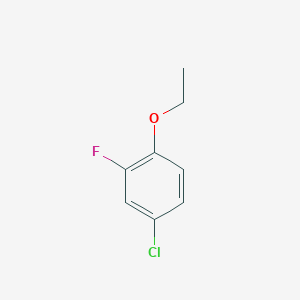
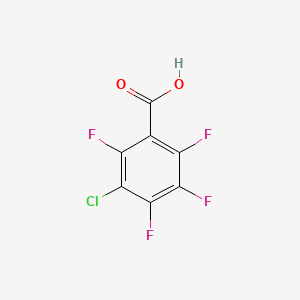


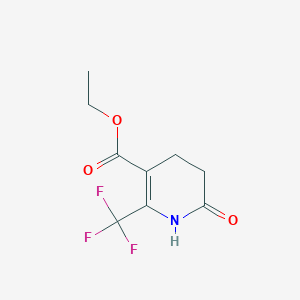
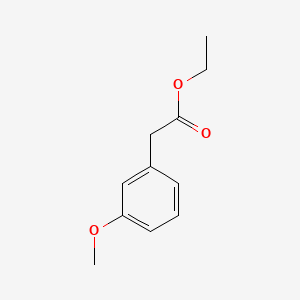
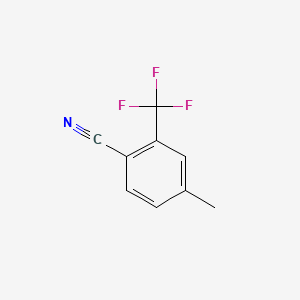
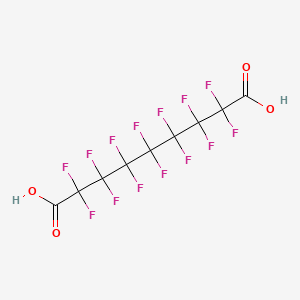
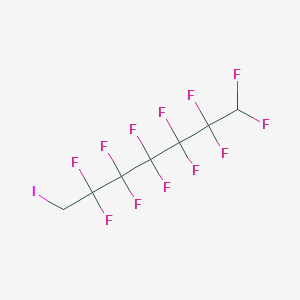
![2-[2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentyl]oxirane](/img/structure/B1586459.png)

